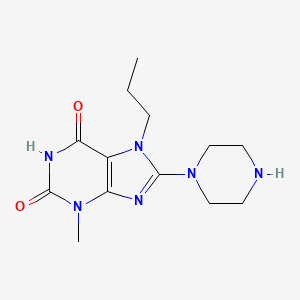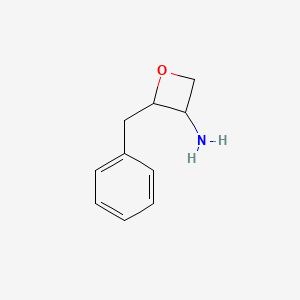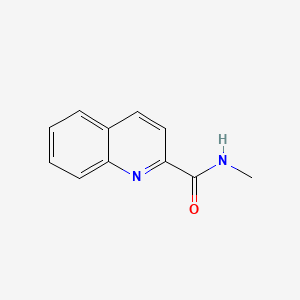
(4-(4-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(4-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can enhance the bioactivity of the compound .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including the formation of the piperazine ring and the introduction of the fluorophenyl group . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings . In the crystal, C-H⋯O and C-H⋯F interactions link the molecules, forming a three-dimensional structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and structural exploration of related heterocyclic compounds, including various piperazine and pyrazole derivatives, have been extensively studied. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles provide insights into their potential applications in developing new therapeutic agents (S. Benaka Prasad et al., 2018). Similarly, novel pyrazole carboxamide derivatives containing a piperazine moiety have been synthesized, and their structures were confirmed by X-ray crystal analysis, indicating their potential as antibacterial and antifungal agents (Hong-Shui Lv et al., 2013).
Antimicrobial Activity
Novel N-arylpiperazines containing an ethane-1,2-diyl connecting chain have shown promising in vitro antimycobacterial activity against various Mycobacterium species, indicating their potential as new antimycobacterials (T. Goněc et al., 2017). In addition, novel pyrazole and isoxazole derivatives have been characterized for their antibacterial and antifungal activities, showcasing the broad spectrum of microbial targets that these compounds can address (P. Sanjeeva et al., 2022).
Anticancer Activity
The synthesis and antileukemic activity of novel 4‐(3‐(piperidin‐4‐yl)propyl)piperidine derivatives have been explored, with some compounds showing potent antiproliferative activity against human leukemia cells, indicating their potential as anticancer agents (K. Vinaya et al., 2011). Furthermore, the synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and their anticancer activity have been studied, with some derivatives showing high growth inhibitory effects on certain cancer cells (Nazan Inceler et al., 2013).
Enzyme Inhibition
Piperazine-azole-fluoroquinolone hybrids have been synthesized and assessed for their biological activity, including DNA gyrase and Topoisomerase IV inhibition, showcasing their potential as antimicrobial agents through enzyme inhibition pathways (Arif Mermer et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O2/c1-3-9-25-15-18(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)17-7-5-16(21)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJZQUNLDLLCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Propan-2-yloxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2840700.png)
![2-(2-furyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2840704.png)





![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2840710.png)
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2840712.png)




